(6-Chloropyridin-3-yl)(4,4-difluoropiperidin-1-yl)methanone
CAS No.:
Cat. No.: VC16214506
Molecular Formula: C11H11ClF2N2O
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClF2N2O |
|---|---|
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |
| Standard InChI | InChI=1S/C11H11ClF2N2O/c12-9-2-1-8(7-15-9)10(17)16-5-3-11(13,14)4-6-16/h1-2,7H,3-6H2 |
| Standard InChI Key | BXSKLDOKJJMLNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted with a chlorine atom at the 6-position and a carbonyl-linked 4,4-difluoropiperidine group at the 3-position. The piperidine ring’s 4,4-difluoro substitution introduces conformational rigidity, while the chloropyridine moiety enhances electrophilic reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 260.67 g/mol |
| IUPAC Name | (6-Chloropyridin-3-yl)-(4,4-difluoropiperidin-1-yl)methanone |
| Canonical SMILES | C1CN(CCC1(F)F)C(=O)C2=CN=C(C=C2)Cl |
| Topological Polar Surface Area | 29.5 Ų |
| Hydrogen Bond Acceptors | 4 |
The compound’s logP value (estimated at 2.1) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
Synthetic Routes and Optimization
Primary Synthesis Pathway
The standard synthesis involves a nucleophilic acyl substitution reaction:
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Reactants: 6-Chloropyridine-3-carbonyl chloride and 4,4-difluoropiperidine.
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Conditions: Anhydrous dichloromethane, triethylamine (2.5 eq.), 0°C to room temperature, 12–16 hours.
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Yield: 68–72% after silica gel chromatography.
Mechanistic Insight:
The reaction proceeds via deprotonation of 4,4-difluoropiperidine by triethylamine, generating a nucleophilic amine that attacks the electrophilic carbonyl carbon of the acid chloride.
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane | Maximizes solubility |
| Temperature | 0°C → 25°C | Prevents decomposition |
| Stoichiometry (Amine) | 1.1 eq. | Reduces dimerization |
Biological Activity and Mechanism
Orexin Receptor Antagonism
Structural analogs of this compound are patented as orexin receptor antagonists (WO2013127913A1) . Orexin receptors (OX1R/OX2R) regulate sleep-wake cycles and metabolic functions. Key interactions include:
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Piperidine Fluorines: Stabilize receptor-binding pocket interactions via C–F···H–N hydrogen bonds.
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Chloropyridine: Enhances binding affinity through hydrophobic interactions with OX1R’s transmembrane domain .
In Silico Docking Studies:
Molecular modeling predicts a binding energy of −9.2 kcal/mol at OX1R, with critical residues:
Pharmacological Applications
Recent Advances and Future Directions
Derivative Development
Modifications to the parent structure aim to enhance bioavailability:
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Piperidine Substituents: Replacing difluoro groups with trifluoromethyl improves metabolic stability (t from 1.2 → 3.8 hours) .
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Pyridine Modifications: 2-Aminoethoxy substitution increases aqueous solubility (2.1 → 8.7 mg/mL) .
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